Cas no 27428-59-7 (4-Bromo-2'-methylbenzophenone)
4-Bromo-2'-methylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromophenyl)(o-tolyl)methanone
- 4-Bromo-2'-methylbenzophenone
- 2-Methyl-4'-bromobenzophenon
- 4-Brom-2'-methyl-benzophenon
- 4'-bromo-2-methyl-benzophenone
-
- Inchi: 1S/C14H11BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3
- InChI Key: POHRRVPQMJGTKX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 273.99900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 17.07000
- LogP: 3.98850
4-Bromo-2'-methylbenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-Bromo-2'-methylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202176-5g |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 97% | 5g |
£600.00 | 2022-02-28 | |
| Fluorochem | 202176-10g |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 97% | 10g |
£900.00 | 2022-02-28 | |
| TRC | B697068-100mg |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697068-250mg |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B697068-500mg |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B697068-1g |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 1g |
$ 259.00 | 2023-04-18 | ||
| Fluorochem | 202176-1g |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 97% | 1g |
£200.00 | 2022-02-28 | |
| A2B Chem LLC | AD53446-250mg |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 97% | 250mg |
$63.00 | 2024-04-20 | |
| A2B Chem LLC | AD53446-10g |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 97% | 10g |
$662.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_202176-1g |
4-Bromo-2'-methylbenzophenone |
27428-59-7 | 97% | 1g |
¥4400.00 | 2025-04-15 |
4-Bromo-2'-methylbenzophenone Suppliers
4-Bromo-2'-methylbenzophenone Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-Bromo-2'-methylbenzophenone
Introduction to (4-Bromophenyl)(o-tolyl)methanone (CAS No. 27428-59-7)
(4-Bromophenyl)()methanone
is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 27428-59-7, is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, combining a brominated phenyl ring with an o-tolyl group attached to a carbonyl moiety, make it a versatile building block for medicinal chemistry applications.The structural composition of (4-Bromophenyl)()methanone includes a bromine substituent at the para position of the phenyl ring and a methyl group with an ortho substituent on the tolyl part. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly valuable in designing molecules with specific biological activities. The presence of both bromine and methyl groups allows for further functionalization, making it an attractive candidate for drug discovery and development.
In recent years, there has been a growing interest in exploring the pharmacological potential of aryl ketones, particularly those with halogenated aromatic rings. Research has demonstrated that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom in (4-bromophenyl)(o-tolyl)methanone enhances its reactivity, facilitating various chemical transformations that are essential for synthesizing more complex molecules.
One of the most compelling aspects of (4-Bromophenyl)()methanone is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting kinases, small molecule inhibitors can modulate these pathways and restore normal cellular function. The structural features of (4-bromophenyl)(o-tolyl)methanone make it an excellent scaffold for developing such inhibitors.
Recent studies have highlighted the compound's utility in generating novel antitumor agents. For instance, researchers have utilized (4-bromophenyl)(o-tolyl)methanone to synthesize derivatives that exhibit potent inhibitory effects on specific kinases involved in tumor growth and progression. These derivatives have shown promise in preclinical studies, indicating their potential as lead compounds for further development into therapeutic agents.
The synthesis of (4-Bromophenyl)()methanone typically involves the condensation reaction between 4-bromoacetophenone and o-toluene under appropriate conditions. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. The ease of synthesis makes this compound readily available for further chemical manipulation, allowing researchers to explore its full potential in drug discovery.
In addition to its applications in oncology, (4-bromophenyl)(o-tolyl)methanone has been investigated for its antimicrobial properties. Preliminary studies have shown that certain derivatives of this compound exhibit activity against resistant bacterial strains, suggesting their potential as novel antibiotics. The ability to modify the structure of (4-bromophenyl)(o-tolyl)methanone allows for the design of molecules with enhanced antimicrobial efficacy while minimizing toxicity.
The growing body of research on (4-bromophenyl)(o-tolyl)methanone underscores its importance as a versatile intermediate in pharmaceutical chemistry. Its structural features and reactivity make it an invaluable tool for developing new drugs targeting various diseases. As synthetic methods continue to evolve, the applications of this compound are expected to expand, further solidifying its role in modern drug discovery.
The future prospects for (4-Bromophenyl)()methanone are promising, with ongoing studies exploring its potential in areas such as neurodegenerative diseases and inflammatory disorders. By leveraging its unique chemical properties, researchers aim to develop innovative therapeutic strategies that address unmet medical needs. The compound's accessibility and synthetic flexibility position it as a cornerstone in the continued advancement of medicinal chemistry.
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